N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide
Description
N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide is a chemical compound notable for its structural complexity and versatility
Properties
IUPAC Name |
N-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-30-19-9-12(8-18(20(19)26)25(28)29)11-22-24-21(27)13-6-7-17-15(10-13)14-4-2-3-5-16(14)23-17/h6-11,23,26H,2-5H2,1H3,(H,24,27)/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHVGCZGFWQIIQ-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N\NC(=O)C2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process. It begins with the formation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which is achieved by nitration and subsequent methoxylation of 4-hydroxybenzaldehyde. This intermediate is then reacted with 2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide under Schiff base formation conditions to yield the final product. The reaction typically takes place in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the synthesis would involve optimizing each step to ensure high yields and purity. Automation and continuous flow processes may be employed to maintain consistent reaction conditions and scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions such as:
Oxidation: Can lead to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Functional groups on the benzene ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Hydrogen gas (H2) with a metal catalyst, sodium borohydride (NaBH4)
Substitution conditions: Various solvents and catalysts depending on the desired substitution.
Major Products
The reactions mentioned above can yield a variety of products, including amino-substituted derivatives and ring-opened compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound is used extensively in scientific research for its biological and chemical properties:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interfere with biological pathways.
Medicine: Investigated for its potential to act as an enzyme inhibitor, influencing various metabolic pathways.
Mechanism of Action
The biological activity of N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide is primarily through its interaction with proteins and enzymes. It can bind to active sites, altering the activity of enzymes involved in critical pathways. This interaction can disrupt normal cellular processes, making it a potent inhibitor in various contexts.
Comparison with Similar Compounds
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural framework:
Similar Compounds: Carbazole derivatives, Schiff bases, hydrazones
Uniqueness: The presence of both a nitro group and a hydrazide moiety, along with the tetrahydrocarbazole core, provides a distinct set of chemical and biological properties not commonly found in other compounds.
There you have it: a comprehensive look at N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
